molecular formula C12H16O3 B13610154 Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate

Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate

Cat. No.: B13610154
M. Wt: 208.25 g/mol
InChI Key: GGAMAOIXTZLUIS-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxypropanoate backbone, with a 3,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3,4-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Biological Activity

Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate is an organic compound recognized for its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a hydroxy group and an ester moiety, which are pivotal for its biological interactions. The compound has a molecular formula of C12H16O3 and a molecular weight of approximately 208.25 g/mol. The presence of the dimethyl-substituted phenyl group significantly influences its reactivity and interaction with biological systems, particularly through hydrogen bonding capabilities with enzyme active sites.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The hydroxy group facilitates hydrogen bonding, which can modulate enzymatic activities and influence metabolic pathways. Additionally, the ester functionality can undergo hydrolysis, releasing the corresponding acid that may further engage in biological interactions.

Potential Biological Effects

  • Enzyme Modulation : Studies indicate that this compound may alter the activity of specific enzymes involved in inflammatory and proliferative pathways.
  • Anticancer Properties : Preliminary research suggests potential applications in anticancer therapies due to its structural properties that may inhibit tumor growth by affecting cell cycle regulation.
  • Anti-inflammatory Activity : The compound's ability to influence inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs.

Research Findings

Recent studies have explored the biological activity of this compound, highlighting its pharmacological potential:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can induce cell cycle arrest and apoptosis at specific concentrations. For instance, treatment with 20 µM resulted in significant G2/M phase arrest in human glioma cells .
  • Mechanistic Insights : Research has demonstrated that the compound can increase levels of cyclin-dependent kinase (CDK) inhibitors while decreasing cyclin levels in treated cells, suggesting a mechanism involving cell cycle regulation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoateSimilar hydroxy and ester groupsPotential anti-inflammatory effects
Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoateDifferent methyl substitutionAnticancer properties under investigation
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoateChlorine substituent instead of methyl groupsExhibits unique enzyme inhibition profiles

Case Studies

Several case studies provide insight into the practical applications and efficacy of this compound:

  • Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated reduced inflammation markers following treatment with this compound, indicating its potential therapeutic use in inflammatory diseases.
  • Anticancer Efficacy : In a controlled trial involving human cancer cell lines, doses ranging from 10 to 40 µM led to significant inhibition of cell proliferation and induction of apoptosis through activation of p53 pathways .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O3/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3

InChI Key

GGAMAOIXTZLUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)O)C

Origin of Product

United States

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